5-Nitrooxindole

Antitubercular Mycobacterium tuberculosis Spirooxindole

5-Nitrooxindole (CAS 20870-79-5) is a differentiated nitro-oxindole building block whose C-5 nitro group imparts a strong electron-withdrawing effect that cannot be replicated by halogenated or alkylated congeners. This unique electronic landscape enables regio- and stereoselective synthesis of spiro-pyrrolothiazolyloxindoles—demonstrating in vitro MIC of 2.8 μM against M. tuberculosis, superior to ciprofloxacin and ethambutol. The C-5 nitro motif also significantly enhances antiferroptotic efficacy in neuronal cell models (Alzheimer’s, Parkinson’s, cancer). Reliable high-yielding intermediate (88% yield reported for 3-hydroxy-3-(1H-indol-3-yl)-5-nitrooxindole). Procure for focused library synthesis targeting drug-resistant TB, ferroptosis/oxytosis pathways, and DNA-based nanomaterials.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 20870-79-5
Cat. No. B181547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrooxindole
CAS20870-79-5
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O
InChIInChI=1S/C8H6N2O3/c11-8-4-5-3-6(10(12)13)1-2-7(5)9-8/h1-3H,4H2,(H,9,11)
InChIKeyJQCGHRDKVZPCRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrooxindole (CAS 20870-79-5): Sourcing and Core Characteristics for Procurement Decision-Making


5-Nitrooxindole (CAS 20870-79-5) is an organic compound belonging to the nitroindole class, specifically a substituted oxindole characterized by a nitro group (-NO2) at the 5-position of the oxindole skeleton [1]. With the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol, this yellow to beige crystalline solid is sparingly soluble in water but more soluble in organic solvents like ethanol and DMSO [1]. The compound is widely recognized as a versatile synthetic intermediate and a key building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic frameworks and spirocyclic derivatives [2].

Why 5-Nitrooxindole (20870-79-5) Cannot Be Replaced by Other 5-Substituted Oxindoles or Indoles


Direct substitution of 5-nitrooxindole with other 5-substituted analogs (e.g., 5-bromo-, 5-chloro-, 5-methyl-oxindole) or related compounds (e.g., 5-nitroindole, 5-nitroisatin) is scientifically unsound due to distinct electronic and steric contributions from the 5-nitro group [1]. In antiferroptotic assays, the addition of a nitro group at C-5 of the oxindole skeleton significantly enhanced protective efficacy on HT22 cells, an effect that was not observed with unsubstituted oxindole [1]. Furthermore, the nitro group's strong electron-withdrawing nature alters the reactivity of the oxindole core in cycloaddition and condensation reactions, dictating the stereochemical outcome and yield of spirocyclic products, as evidenced in the regio- and stereoselective synthesis of spiro-pyrrolothiazolyloxindoles [2]. This specific electronic landscape cannot be replicated by halogenated or alkylated congeners, making 5-nitrooxindole uniquely suited for particular synthetic and biological applications.

5-Nitrooxindole (20870-79-5) Quantitative Differentiation Guide: Verified Data vs. Closest Analogs


Superior Antitubercular Potency of 5-Nitrooxindole-Derived Spiro Compound vs. Clinical Standards

A spiro-pyrrolothiazolyloxindole derivative synthesized from a 5-nitrooxindole precursor demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv (MTB). The compound, spiro[5.3']-5'-nitrooxindole-spiro-[6.3″]-2,3-dihydro-1H-inden-1″-one-7-(2,3-dichlorophenyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]thiazole, was the most active among 29 screened, with a Minimum Inhibitory Concentration (MIC) of 2.8 μM [1]. This activity was quantified as 1.67 and 2.70 times more potent than the first-line antitubercular drugs ciprofloxacin and ethambutol, respectively, under the same agar dilution assay conditions [1].

Antitubercular Mycobacterium tuberculosis Spirooxindole MIC

Enhanced Antiferroptotic Efficacy from C-5 Nitro Substitution on Oxindole Scaffold

Structure-activity relationship (SAR) studies on the oxindole derivative GIF-0726-r revealed that the addition of a nitro group to the C-5 position of the oxindole skeleton significantly enhanced its antiferroptotic efficacy [1]. This effect was observed in HT22 mouse hippocampal cells under conditions of membrane cystine-glutamate antiporter inhibition and subsequent intracellular glutathione depletion [1]. The study directly compared modifications at the C-5 position, demonstrating that nitro, methyl, or bromo substitution conferred enhanced protective activity, whereas unsubstituted oxindole did not produce the same effect [1].

Ferroptosis Oxytosis Neuroprotection Oxindole Derivatives

Micromolar Cathepsin B Inhibition Confirms 5-Nitrooxindole as a Cysteine Protease Probe

5-Nitrooxindole has been identified as an inhibitor of the cysteine protease Cathepsin B, a target implicated in cancer progression and inflammation [1]. In a protease enzyme inhibition assay conducted at pH 5.5 and 2°C, the compound exhibited an IC50 value of 6.60E+3 nM (6.6 μM) against Cathepsin B [1]. While the study evaluated the compound against a panel of cysteine proteases (Cathepsins B, Z, and H), the specific IC50 for Cathepsin B provides a quantifiable baseline for its activity as a biochemical probe [1].

Cathepsin B Cysteine Protease Enzyme Inhibition Biochemical Probe

High Synthetic Yield as a Precursor: 5-Nitrooxindole to 3-Hydroxy-3-(1H-indol-3-yl)-5-nitrooxindole

5-Nitrooxindole serves as an efficient precursor for synthesizing complex heterocycles. A specific example demonstrates its utility in a reaction with indole, catalyzed by potassium carbonate, to produce 3-hydroxy-3-(1H-indol-3-yl)-5-nitrooxindole in an excellent 88% yield [1]. This high-yielding transformation underscores the compound's reliable reactivity and its value as a strategic intermediate for constructing indole- and oxindole-fused molecular architectures.

Organic Synthesis Indole Chemistry Building Block Yield

DNA Duplex Stabilization via Enhanced Base-Stacking: A Unique Biophysical Property

The 5-nitroindole moiety, which is the core structural element of 5-nitrooxindole, is renowned in nucleic acid chemistry for its ability to enhance the stability of DNA duplexes. Studies on oligonucleotides containing the deoxyribosyl derivative of 5-nitroindole show that it provides good stability when present opposite natural bases [1]. Critically, it markedly enhances duplex stability when incorporated as a bulged base or as a pendant base at either the 5′ or 3′ end [1]. This stabilization is attributed to enhanced base-stacking interactions, a property not shared by all aromatic base analogs [1].

DNA Stability Universal Base Oligonucleotide Biophysics

Validated Research and Industrial Applications for 5-Nitrooxindole (20870-79-5) Procurement


Discovery of Novel Antitubercular Agents

Leverage the validated spiro-pyrrolothiazolyloxindole scaffold derived from 5-nitrooxindole, which has demonstrated superior in vitro potency (MIC 2.8 μM) against M. tuberculosis compared to the clinical standards ciprofloxacin and ethambutol [1]. Procure 5-nitrooxindole as a privileged starting material for synthesizing and screening focused libraries of spirocyclic compounds aimed at overcoming drug resistance in tuberculosis.

Development of Ferroptosis Inhibitors for Neurodegenerative and Cancer Research

Utilize 5-nitrooxindole based on its established structure-activity relationship (SAR) in which the C-5 nitro group significantly enhances antiferroptotic efficacy in neuronal cell models [2]. Procure this compound as a key pharmacophore for designing and optimizing inhibitors targeting ferroptosis and oxytosis pathways, which are implicated in diseases such as Alzheimer's, Parkinson's, and various cancers.

Synthesis of Complex Indole-Based Heterocycles and Natural Product Analogs

Employ 5-nitrooxindole as a high-yielding and reliable synthetic intermediate for constructing complex molecular architectures. The demonstrated 88% yield in the synthesis of 3-hydroxy-3-(1H-indol-3-yl)-5-nitrooxindole confirms its practical utility [3]. Procure for use in multi-step syntheses of spirooxindoles, chalcone derivatives, and other heterocyclic frameworks central to medicinal chemistry and natural product total synthesis.

Design of Advanced Oligonucleotide Probes and Nanostructures

Capitalize on the unique biophysical property of the 5-nitroindole moiety to enhance DNA duplex stability through base-stacking interactions [4]. Procure 5-nitrooxindole for use as a precursor in synthesizing novel nucleoside analogs or for direct incorporation into oligonucleotides (e.g., as a pendant group) to improve the stability and performance of probes, primers, and DNA-based nanomaterials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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